Foreword: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
Foreword: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to 8-Bromo-3-methylquinazolin-4(3H)-one (CAS 1341038-12-7)
The quinazolinone core is a heterocyclic framework of significant interest in medicinal chemistry, widely regarded as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] Derivatives of quinazolin-4(3H)-one have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6] The strategic modification of the quinazolinone scaffold, particularly through halogenation, is a proven method for modulating a compound's physicochemical properties and biological efficacy. The introduction of a bromine atom can enhance binding affinity, improve metabolic stability, or provide a reactive handle for further synthetic elaboration.[7]
This guide provides a comprehensive technical overview of 8-Bromo-3-methylquinazolin-4(3H)-one , a specific derivative within this important class. While literature dedicated exclusively to this compound (CAS 1341038-12-7) is sparse, its structure allows us to logically derive its synthesis, characterization, and potential applications based on well-established principles of organic chemistry and the extensive body of research on related analogues. We will explore a plausible and efficient synthetic pathway, detail the expected analytical characterization, and discuss its potential in the landscape of modern drug development.
Core Molecular Profile
To begin any research endeavor, a clear understanding of the target molecule's fundamental properties is essential. The following table summarizes the key physicochemical and structural descriptors for 8-Bromo-3-methylquinazolin-4(3H)-one.
| Property | Value |
| IUPAC Name | 8-bromo-3-methylquinazolin-4(3H)-one |
| CAS Number | 1341038-12-7 |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Canonical SMILES | CN1C(=O)C2=C(C=CC=C2Br)N=C1 |
| InChI Key | YMPLBWWSJVLODH-UHFFFAOYSA-N (Related Structure)[8] |
| Appearance | Expected to be a solid at room temperature |
Retrosynthetic Analysis and Proposed Synthesis
A logical and efficient synthesis is paramount for the reliable production of any compound for research purposes. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be approached through various established methods.[9] For our target molecule, a robust strategy involves a two-step process starting from a readily available brominated anthranilic acid derivative.
Retrosynthetic Logic
The target molecule can be conceptually deconstructed to identify key bond disconnections and strategic starting materials. The primary disconnection is at the N1-C2 and N3-C4 bonds of the pyrimidinone ring, leading back to a 2-amino-N-methylbenzamide intermediate and a one-carbon source. This intermediate, in turn, originates from 2-amino-3-bromobenzoic acid and methylamine.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
Based on the retrosynthetic analysis, a practical forward synthesis can be designed. This workflow prioritizes common laboratory reagents and well-documented reaction types, ensuring reproducibility.[9][10]
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of quinazolinone derivatives and should be performed by trained personnel in a suitable laboratory setting.[9][10][11]
Protocol 2.3.1: Synthesis of 2-Amino-3-bromo-N-methylbenzamide
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Rationale: This step creates the core benzamide structure with the required substituents in place for the subsequent cyclization. The use of a coupling agent like EDC/HOBt or conversion to an acyl chloride with thionyl chloride (SOCl₂) is a standard method for efficient amide bond formation.
-
Reagents & Equipment:
-
2-Amino-3-bromobenzoic acid (1.0 eq)
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Thionyl chloride (1.2 eq) or EDC (1.5 eq) / HOBt (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Methylamine solution (2.0 M in THF, 2.0 eq)
-
Triethylamine (TEA, 3.0 eq)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
-
Procedure (Acyl Chloride Method):
-
Suspend 2-amino-3-bromobenzoic acid in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Add thionyl chloride dropwise via a dropping funnel over 15 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the reaction appears complete by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Re-dissolve the resulting crude acyl chloride in anhydrous DCM and cool again in an ice bath.
-
In a separate flask, mix the methylamine solution with triethylamine in DCM.
-
Add the methylamine solution dropwise to the acyl chloride solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and extract the organic layer. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 2-amino-3-bromo-N-methylbenzamide.
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Protocol 2.3.2: Synthesis of 8-Bromo-3-methylquinazolin-4(3H)-one
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Rationale: This is the key ring-forming step. Triethyl orthoformate acts as a one-carbon electrophile that reacts with both the aniline nitrogen and the amide nitrogen to close the pyrimidinone ring. Heating is required to drive the reaction to completion.[9]
-
Reagents & Equipment:
-
2-Amino-3-bromo-N-methylbenzamide (1.0 eq)
-
Triethyl orthoformate (5.0-10.0 eq)
-
Acetic anhydride (catalytic amount)
-
Round-bottom flask with reflux condenser, heating mantle
-
-
Procedure:
-
Combine 2-amino-3-bromo-N-methylbenzamide, triethyl orthoformate, and a catalytic amount of acetic anhydride in a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140-150°C).
-
Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Excess triethyl orthoformate can be removed under reduced pressure.
-
The resulting solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or purified via column chromatography to yield the final product, 8-Bromo-3-methylquinazolin-4(3H)-one.[10]
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Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is employed for unambiguous structural assignment.
Expected Spectroscopic Data
The following table outlines the characteristic signals expected from standard analytical techniques, based on data from structurally similar quinazolinones.[7][10][11]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (3H): Multiplets or doublets between δ 7.0-8.5 ppm. The bromine atom at position 8 will influence the splitting pattern and chemical shifts of adjacent protons. - N-Methyl Protons (3H): A sharp singlet around δ 3.5-3.8 ppm. - C2-Proton (1H): A singlet around δ 8.0-8.5 ppm, characteristic of the N=CH-N proton.[10] |
| ¹³C NMR | - Carbonyl Carbon (C4): A signal in the range of δ 160-165 ppm.[10] - Aromatic Carbons: Signals in the aromatic region (δ 115-150 ppm), including a signal for the carbon bearing the bromine (C8) at a characteristic upfield shift. - C2 Carbon: A signal around δ 145-155 ppm. - N-Methyl Carbon: A signal around δ 30-35 ppm. |
| FT-IR (KBr, cm⁻¹) | - C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.[11] - C=N Stretch: An absorption band around 1590-1610 cm⁻¹.[11] - C-H Aromatic/Aliphatic Stretches: Signals around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively. - C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spec. (MS) | - Molecular Ion Peak [M]⁺: Expect a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). The calculated m/z would be ~238 and ~240. |
Potential Biological Significance and Research Applications
While this specific molecule may not have documented biological activity, its structural class is highly active. Therefore, 8-Bromo-3-methylquinazolin-4(3H)-one is a prime candidate for biological screening.
Established Activities of the Quinazolinone Core
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Antimicrobial Activity: Many quinazolinone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4] Compound 27, a related quinazolinone, was found to be highly potent against S. aureus with an MIC of 0.03 μg/mL.[6]
-
Anticancer Activity: The quinazolinone scaffold is present in several approved anticancer drugs (e.g., Gefitinib, Erlotinib). Novel derivatives are continuously being explored as inhibitors of kinases, PARP1, and other cancer-related targets.[3][5]
-
Anti-inflammatory and Analgesic Activity: Certain substitution patterns on the quinazolinone ring have led to compounds with significant anti-inflammatory and analgesic effects.[4][11]
Hypothetical Screening Workflow
A compound like 8-Bromo-3-methylquinazolin-4(3H)-one would typically enter a high-throughput screening (HTS) cascade to identify potential biological activities.
Caption: A typical drug discovery screening cascade.
Conclusion
8-Bromo-3-methylquinazolin-4(3H)-one represents a synthetically accessible and intriguing member of the pharmacologically vital quinazolinone family. While specific data on this molecule is not prevalent, this guide has demonstrated that a robust and reliable synthetic route can be designed from fundamental chemical principles. The detailed protocols and expected characterization data provide a solid foundation for any researcher looking to synthesize and study this compound. Given the extensive history of its parent scaffold in producing potent therapeutic agents, 8-Bromo-3-methylquinazolin-4(3H)-one stands as a valuable candidate for inclusion in screening libraries for a wide range of diseases, from infectious diseases to oncology.
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Li, Y., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Frontiers in Chemistry, 9, 749594. Available from: [Link]
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Behrami, A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(7), 945-958. Available from: [Link]
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Saeed, A., et al. (2012). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]
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Singh, B., et al. (2021). Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. Asian Pacific Journal of Health Sciences, 8(4), 108-114. Available from: [Link]
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Abbas, S. Y., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2013, 672315. Available from: [Link]
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Al-Suod, H., et al. (2019). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. In Quinazolinone and Quinazoline Derivatives. IntechOpen. Available from: [Link]
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Reeves, J. T., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(11), 5213-5224. Available from: [Link]
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Chen, Y., et al. (2022). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 87(9), 5899-5911. Available from: [Link]
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